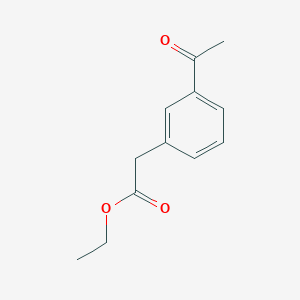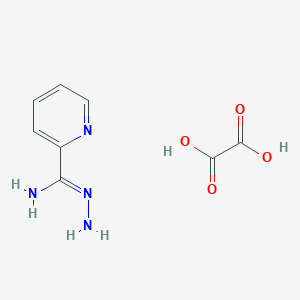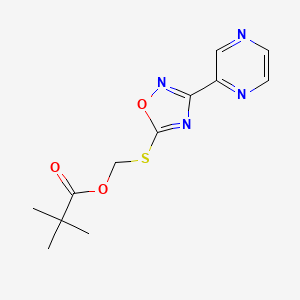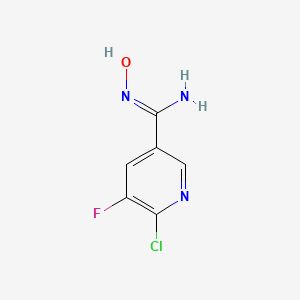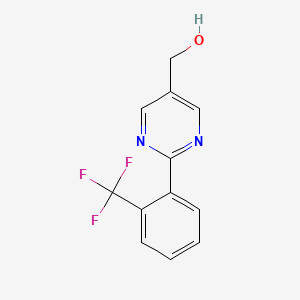
3-Ethoxy-2,5-dimethyl-1,2-dihydropyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-2,5-dimethyl-1,2-dihydropyrazine is a heterocyclic compound belonging to the pyrazine family Pyrazines are known for their aromatic properties and are widely found in nature, including in foods and as pheromones in insects
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2,5-dimethyl-1,2-dihydropyrazine typically involves the cyclization of appropriate precursors. One common method is the condensation of aminoacetone with ethyl acetoacetate under acidic conditions, followed by cyclization and reduction steps. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethoxy-2,5-dimethyl-1,2-dihydropyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a variety of functionalized pyrazines.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-2,5-dimethyl-1,2-dihydropyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the flavor and fragrance industry due to its aromatic properties.
Wirkmechanismus
The mechanism by which 3-Ethoxy-2,5-dimethyl-1,2-dihydropyrazine exerts its effects involves interactions with various molecular targets. Its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding to biological macromolecules. The specific pathways involved depend on the context of its application, such as its role as a flavor compound or a pharmaceutical intermediate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethyl-2,5-dimethylpyrazine: Similar in structure but lacks the ethoxy group.
2,5-Dimethylpyrazine: A simpler derivative with only methyl substituents.
3-Ethyl-2,5-dimethyl-1,2,3-tricarboxylate: A more complex derivative with additional carboxylate groups.
Uniqueness
3-Ethoxy-2,5-dimethyl-1,2-dihydropyrazine is unique due to its specific substituents, which confer distinct chemical and physical properties. The ethoxy group, in particular, enhances its solubility and reactivity compared to other pyrazine derivatives.
Eigenschaften
Molekularformel |
C8H14N2O |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
3-ethoxy-2,5-dimethyl-1,2-dihydropyrazine |
InChI |
InChI=1S/C8H14N2O/c1-4-11-8-7(3)9-5-6(2)10-8/h5,7,9H,4H2,1-3H3 |
InChI-Schlüssel |
XOWQTZPFGMKCSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=CNC1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


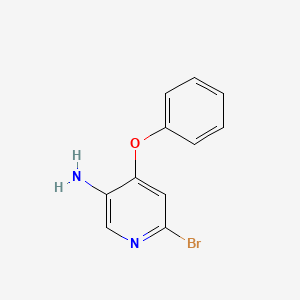
![7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one](/img/structure/B13113366.png)
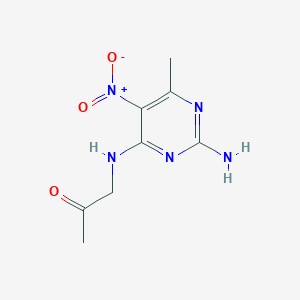
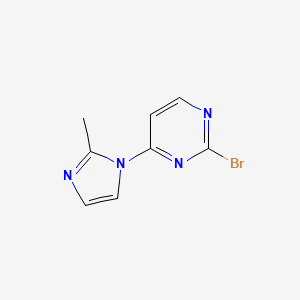


![[1,2,4]Triazino[4,5-d][1,2,4]triazepine](/img/structure/B13113398.png)

